tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This compound is of significant interest due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This synthetic route is efficient and scalable, achieving an overall yield of 35% over eight steps without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include Raney nickel for reduction and various oxidizing agents for oxidation .
Scientific Research Applications
tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors, influencing biological processes. For example, it may act as an antagonist to certain receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:
Spiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but with a pyran ring instead of a piperidine ring.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: This derivative features a quinazoline ring, offering different biological activities and applications.
The uniqueness of tert-Butyl 6-nitro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the presence of a nitro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O5 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 6-nitro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-16(2,3)25-15(22)19-8-6-17(7-9-19)12-5-4-11(20(23)24)10-13(12)18-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,18,21) |
InChI Key |
QJSUXKUVQUIZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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